3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide - 1448051-55-5

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide

Catalog Number: EVT-3054686
CAS Number: 1448051-55-5
Molecular Formula: C17H15F4N5O
Molecular Weight: 381.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA was initially misidentified as AZ-037, a synthetic cannabinoid. This compound features a pyrazole ring, suggesting a bioisosteric replacement of the indazole ring frequently observed in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA. []
  • Relevance: This compound, along with its regioisomer, highlights the structural diversity possible within a series of compounds containing a pyrazole core. The presence of the pyrazole ring in both 3,5-AB-CHMFUPPYCA and 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide suggests potential for similar biological activity, particularly considering the bioisosteric relationship of pyrazoles to indazoles often found in cannabinoids. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, also identified during the analysis of a mislabeled "research chemical." Like its counterpart, this compound shares the pyrazole core structure. []
  • Relevance: The existence of 5,3-AB-CHMFUPPYCA as a regioisomer of 3,5-AB-CHMFUPPYCA underscores the importance of regiochemistry in drug design and emphasizes the potential for diverse biological activity within the same chemical family. Both 5,3-AB-CHMFUPPYCA and 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide share the common pyrazole ring, although their substitutions and overall structures differ, potentially leading to varying pharmacological profiles. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: Identified as a by-product during the synthesis of 3,5-AB-CHMFUPPYCA, this compound introduces a chlorine atom to the pyrazole core structure. []
  • Relevance: The presence of this chlorine-containing by-product underscores the potential for variations in the synthetic pathways of pyrazole-containing compounds. Though structurally similar to 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, the addition of a chlorine atom and the variation in the N-substituent may influence its binding affinity and pharmacological properties. []

1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a potent and selective inhibitor of blood coagulation factor Xa (fXa), designed as an improvement over earlier isoxazoline and isoxazole-based inhibitors. It demonstrates good potency in animal models of thrombosis. []

N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is identified as a factor Xa inhibitor and represents a core structure for a series of related derivatives. []

3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

  • Compound Description: IA-8 is an aryl isoxazoline derivative displaying insecticidal activity against Mythimna separate. It exhibits a similar binding mode to the commercial insecticide fluralaner within the active site of the GABA receptor. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. It effectively inhibits choroidal neovascularization (CNV) in rodent models, demonstrating its potential for treating neovascular age-related macular degeneration. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds exhibits potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds within this series have shown efficacy in improving memory in rodent models. []
  • Relevance: Similar to 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, this series includes a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carboxamide motif. The key difference lies in the replacement of the phenyl ring directly attached to the pyrazole in the query compound with a thiophene ring in this series. This subtle change can impact the physicochemical properties, potentially influencing their interactions with biological targets and overall pharmacological profiles. []

Properties

CAS Number

1448051-55-5

Product Name

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-3-carboxamide

Molecular Formula

C17H15F4N5O

Molecular Weight

381.335

InChI

InChI=1S/C17H15F4N5O/c1-25-14(10-13(23-25)11-2-4-12(18)5-3-11)16(27)22-7-9-26-8-6-15(24-26)17(19,20)21/h2-6,8,10H,7,9H2,1H3,(H,22,27)

InChI Key

BKOVZDWTCQPLSP-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.